(2S)-2-(2-methoxyphenyl)piperidine

Chiral Pharmacology Stereospecific Binding Sigma Receptors

Racemic or undefined 2-arylpiperidines introduce batch-to-batch variability and invalidate CNS receptor SAR due to enantiomer-specific binding at sigma, dopamine, and serotonin targets. (2S)-2-(2-methoxyphenyl)piperidine solves this with: • Defined (S)-configuration at C2 for unambiguous chiral probe synthesis. • ortho-Methoxy arylpiperidine scaffold - validated sigma-2 core affinity (Ki = 90 nM). • Essential chiral reference standard for HPLC/SFC ee determination in asymmetric synthesis QC.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B11742195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(2-methoxyphenyl)piperidine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2CCCCN2
InChIInChI=1S/C12H17NO/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11/h2-3,6,8,11,13H,4-5,7,9H2,1H3/t11-/m0/s1
InChIKeyZZBFEVGWWXDHPT-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-(2-methoxyphenyl)piperidine: Chiral CNS Scaffold


(2S)-2-(2-methoxyphenyl)piperidine (also referred to as (S)-2-(2-methoxyphenyl)piperidine) is a chiral piperidine derivative featuring a 2-methoxyphenyl substituent at the C2 position with defined (S)-stereochemistry . This compound belongs to a class of arylpiperidines that serve as versatile scaffolds in medicinal chemistry, particularly for exploring central nervous system (CNS) receptor interactions. The presence of the ortho-methoxy group and the defined chiral center distinguishes it from simple piperidine analogs and enables stereospecific interactions with biological targets, including sigma receptors and aminergic GPCRs [1].

Workflow Chiral CNS scaffold synthesis
Selection Defined (S)-stereochemistry for target engagement
Use Context Sigma receptor & aminergic GPCR studies

Substitution Pitfalls: (2S)-2-(2-methoxyphenyl)piperidine


Substitution with achiral 2-(2-methoxyphenyl)piperidine or its (R)-enantiomer introduces uncontrolled variables that compromise experimental reproducibility and biological interpretation. The stereochemistry at C2 dictates the three-dimensional orientation of the piperidine ring and the aryl substituent, which directly affects binding pocket complementarity at chiral biological targets such as sigma receptors, dopamine receptors, and serotonin receptors [1]. In the broader class of 2-arylpiperidines, enantiomers have been shown to exhibit divergent receptor binding affinities and functional activities, a phenomenon attributed to the distinct spatial arrangement of the basic nitrogen and aromatic pharmacophores [2]. Therefore, using racemic material or the incorrect enantiomer can lead to confounded structure-activity relationship (SAR) data, misleading in vivo efficacy findings, and batch-to-batch variability that undermines reproducibility in both academic and industrial settings.

Achiral or racemic substitution
Loss of stereochemical control may confound SAR and compromise biological interpretation.
Enantiomeric mismatch
(R)-enantiomer may exhibit divergent receptor binding, shifting target engagement profiles.
Regioisomer substitution
4-(2-methoxyphenyl)piperidine lacks reported sigma-2 affinity; pharmacophore geometry differs.

Differentiation from Structural Analogs


Stereospecific Receptor Binding

The (S)-configuration at the C2 position of 2-(2-methoxyphenyl)piperidine determines the compound's three-dimensional pharmacophore presentation, directly influencing target engagement. While direct head-to-head binding data for (2S)-2-(2-methoxyphenyl)piperidine versus its (R)-enantiomer is not publicly available in the accessed databases, class-level evidence from related 2-arylpiperidine sigma receptor ligands demonstrates that enantiomers can exhibit >10-fold differences in binding affinity (Ki) at the sigma-2 receptor subtype [1]. This stereospecific recognition is driven by the differential fit of the piperidine ring and aryl substituent within the chiral binding pocket, a principle that extends to this compound class [2].

Stereospecific Binding
Class-level
Enantiomeric Ki ratio may exceed 10
Enantiomer-specific procurement supports target engagement interpretation.
Class-level inference; direct head-to-head data not publicly available.
Chiral Pharmacology Stereospecific Binding Sigma Receptors

Sigma-2 Receptor Affinity Profile

The (2S)-2-(2-methoxyphenyl)piperidine scaffold exhibits measurable affinity for the sigma-2 receptor subtype, with a reported inhibition constant (Ki) of 90 nM in binding displacement assays [1]. This affinity profile differentiates it from other piperidine positional isomers, such as 4-(2-methoxyphenyl)piperidine, which do not share the same sigma receptor engagement profile due to altered spatial presentation of the aryl and basic nitrogen moieties [2].

Sigma-2 Affinity
Class-level
Ki = 90 nM
Supports sigma receptor tool compound selection; regioisomer comparison differs.
Reported in BindingDB; no direct 4-substituted analog data.
Sigma Receptors CNS Pharmacology Radioligand Binding

Dopamine D2 Receptor Pharmacophore Contribution

The 2-methoxyphenyl piperidine motif is a key substructure in ligands with high affinity for the dopamine D2 receptor. In a 2016 study, the compound 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine demonstrated the highest D2 receptor affinity within a series of sixteen substituted piperidines and piperazines [1]. This finding establishes the 2-methoxyphenyl piperidine core as a privileged scaffold for D2 receptor engagement, a property not conferred by simple phenyl piperidines lacking the ortho-methoxy substituent.

D2 Pharmacophore
Class-level
Rank 1/16 in tested series
Supports D2 ligand building block selection; ortho-methoxy contributes to binding.
Class-level inference from derivative SAR study.
Dopamine Receptors GPCR CNS Drug Discovery

Applications of (2S)-2-(2-methoxyphenyl)piperidine


Stereospecific Sigma-2 Ligand Development

Employ (2S)-2-(2-methoxyphenyl)piperidine as a chiral starting material or pharmacophoric core for synthesizing novel sigma-2 receptor ligands. The established sigma-2 receptor affinity (Ki = 90 nM for the core scaffold) provides a validated starting point for structure-activity relationship (SAR) optimization aimed at improving potency and selectivity for imaging or therapeutic applications [1].

Dopamine D2 Receptor Modulator Synthesis

Utilize the defined (S)-stereochemistry of (2S)-2-(2-methoxyphenyl)piperidine to construct enantiomerically pure ligands targeting the dopamine D2 receptor. The 2-methoxyphenyl piperidine substructure has been experimentally validated as a privileged motif for D2 receptor binding in a series of piperidine and piperazine derivatives [2]. The chiral purity of this building block is essential for obtaining unambiguous SAR data.

Aminergic GPCR Stereochemical Probe

Deploy (2S)-2-(2-methoxyphenyl)piperidine as a defined stereochemical probe to investigate the chiral recognition elements within aminergic GPCR binding pockets, including dopamine, serotonin, and adrenergic receptor subtypes. The ortho-methoxy group and (S)-configuration at C2 present a specific three-dimensional pharmacophore that can be used to map stereospecific binding determinants, informing the rational design of next-generation CNS therapeutics [3].

Chiral Reference Standard for Enantiopurity Analysis

Use (2S)-2-(2-methoxyphenyl)piperidine as an authentic chiral reference standard for developing and validating chiral HPLC or SFC methods. This enables accurate determination of enantiomeric excess in asymmetric synthesis campaigns, ensuring quality control of intermediates destined for preclinical and clinical development .

Application
Selection Property
Validation Focus
Sigma-2 receptor ligand research
Enantiomeric purity & sigma-2 receptor affinity
Enantiomer-specific binding & SAR validation
Dopamine D2 receptor research
2-methoxyphenyl piperidine substructure
D2 receptor binding assay & chiral purity
Aminergic GPCR stereochemical probe
Defined (S)-stereochemistry & 2-methoxy pharmacophore
Stereospecific binding determinant mapping
Chiral reference standard
Chiral purity & enantiomeric excess
Chiral HPLC/SFC method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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